2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline
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Overview
Description
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a quinoxaline moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a key structural motif in this compound, have found broad applications in drug discovery .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. The process often starts with the preparation of the triazole and quinoxaline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a click chemistry approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoxaline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-1-yl)methanone
Uniqueness
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline is unique due to the specific positioning of the triazole and quinoxaline rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-9-16-12-3-1-2-4-13(12)19-14)20-8-5-11(10-20)21-17-6-7-18-21/h1-4,6-7,9,11H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFQWOLHHBIYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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